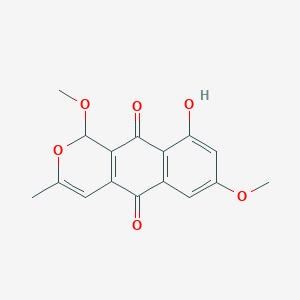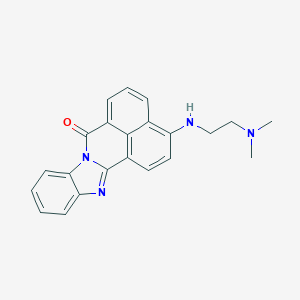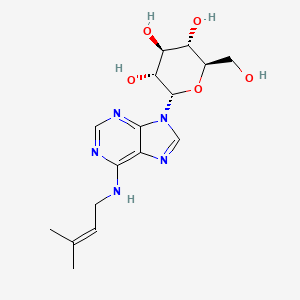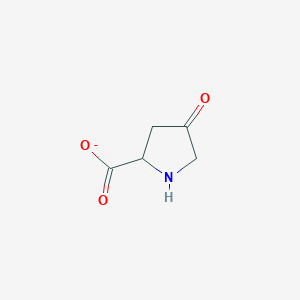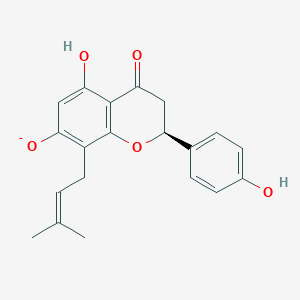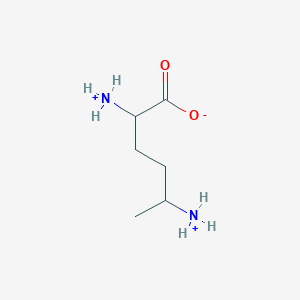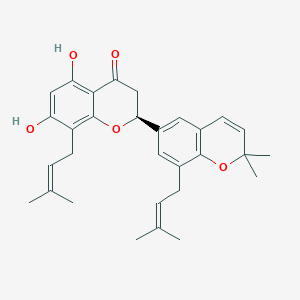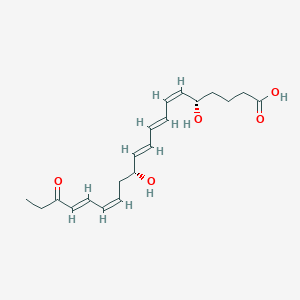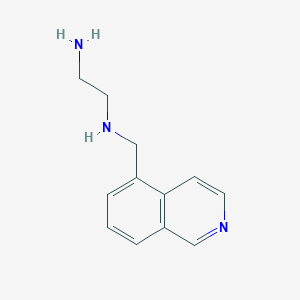
N'-(5-isoquinolinylmethyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(5-isoquinolinylmethyl)ethane-1,2-diamine is a member of isoquinolines.
Aplicaciones Científicas De Investigación
Antiplasmodial and Antimalarial Activity
Research has explored the antiplasmodial and antimalarial properties of compounds related to N'-(5-isoquinolinylmethyl)ethane-1,2-diamine. For instance, studies on the synthesis and antiplasmodial activity of new ferrocene–chloroquine analogues, including N-(7-chloroquinolin-4-yl)-N′-(1′-dimethylaminomethylferrocen-1-ylmethyl)-ethane-1,2-diamine, have shown potential in vitro efficacy against chloroquine-sensitive and resistant strains of Plasmodium falciparum (Beagley et al., 2003). Similarly, ruthenocene–chloroquine analogues with structures like N-(7-chloroquinolin-4-yl)-N′-(2-dimethylaminomethylruthenocen-1-ylmethyl)ethane-1,2-diamine have demonstrated high efficacy against Plasmodium falciparum (Beagley et al., 2002).
Synthesis and Structural Analysis
The synthesis and characterization of various compounds incorporating the ethane-1,2-diamine moiety, like 3,3′-[azanediylbis(ethane-2,1-diyl)]bis(2-methylquinazolin-4(3H)-ones), have been reported. These studies contribute to the understanding of the structural and chemical properties of these compounds (Harutyunyan et al., 2019).
Corrosion Inhibition
Research on cadmium(II) Schiff base complexes, involving ligands like N,N-dimethyl-N′-(1-pyridin-2-yl-ethylidene)-ethane-1,2-diamine, has indicated potential applications in corrosion inhibition on mild steel. This link between coordination inorganic chemistry and materials engineering showcases a practical application of these compounds (Das et al., 2017).
Cytotoxicity Evaluation for Cancer Therapy
Studies evaluating the cytotoxic effects of 4-aminoquinoline derivatives, such as N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, on human breast tumor cell lines have been conducted. These investigations are critical for developing new classes of anticancer agents (Zhang et al., 2007).
Fluorescent Chemosensor Development
Research on compounds like 1,2-(2′-oxoquinoline-3′-yl-methylideneimino)ethane, which show selectivity toward Zn(II) ion, highlights the potential of such molecules in developing fluorescent chemosensors for metal ions (Liu et al., 2010).
Propiedades
Nombre del producto |
N'-(5-isoquinolinylmethyl)ethane-1,2-diamine |
|---|---|
Fórmula molecular |
C12H15N3 |
Peso molecular |
201.27 g/mol |
Nombre IUPAC |
N'-(isoquinolin-5-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C12H15N3/c13-5-7-15-9-11-3-1-2-10-8-14-6-4-12(10)11/h1-4,6,8,15H,5,7,9,13H2 |
Clave InChI |
YVVIHNCTCNPFJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=C2)C(=C1)CNCCN |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



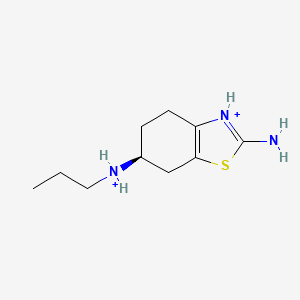
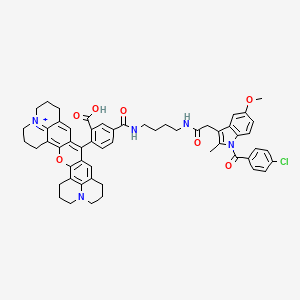
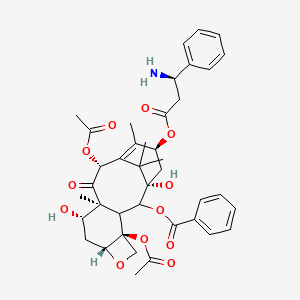
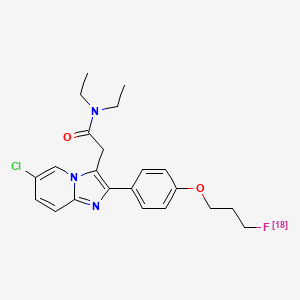
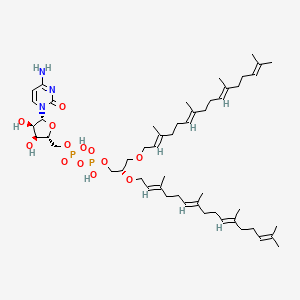
![N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxy-7-phenyloctyl]hexacosanamide](/img/structure/B1261281.png)
